molecular formula C20H13BrN2OS B2774758 3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 300567-13-9

3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2774758
CAS No.: 300567-13-9
M. Wt: 409.3
InChI Key: OUUHQROOSNJRGB-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)-benzamide derivatives. While the specific biological activity of this exact compound may require further experimental validation, research on closely related structural analogs has identified this chemical class as a novel family of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and its physiological functions are still being elucidated . Compounds based on the N-(thiazol-2-yl)-benzamide scaffold have been demonstrated to act as negative allosteric modulators (NAMs) of ZAC, potentially inhibiting channel signaling through a state-dependent mechanism that targets the transmembrane and/or intracellular domains of the receptor . This mechanism is distinct from that of orthosteric inhibitors and offers a valuable tool for probing channel function. Based on studies of related molecules, this benzamide may serve as a critical pharmacological tool for fundamental neuroscience research, enabling the exploration of ZAC's role in cellular and physiological contexts . The structure-activity relationship (SAR) studies suggest that modifications on the benzamide ring and the thiazole substituent are crucial for optimizing potency and selectivity within this analog series . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-bromo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUHQROOSNJRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The naphthalene moiety is then introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts like palladium. Finally, the bromine atom is introduced via bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The thiazole and naphthalene moieties can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can modify the oxidation state of the compound, leading to various oxidized or reduced forms.

Scientific Research Applications

3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that thiazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Its mechanism may involve the inhibition of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and β-secretase (BACE1) .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Hantzsch Thiazole Synthesis : This method involves the cyclization of α-haloketones with thioamides under specific conditions to yield thiazole derivatives.
  • Use of Catalysts : Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions under controlled temperatures and pressures.

Case Studies

  • Antitumor Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The IC50 values for cell lines tested ranged from 0.1 to 10 μM, indicating potent activity against tumor cells .
  • Enzyme Inhibition Research : A study evaluated the inhibitory effects of this compound on AChE and BACE1, revealing IC50 values comparable to established inhibitors like donepezil, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to intercalate with DNA, leading to potential anticancer effects. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-(5-nitro-2-furyl)-1,3-thiazol-2-yl)benzamide
  • 4-bromo-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide
  • 2-bromo-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of the naphthalene moiety, which can significantly influence its biological activity and chemical reactivity. This distinguishes it from other thiazole derivatives that may lack this structural feature, potentially leading to different pharmacological profiles and applications.

Biological Activity

3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a bromine atom , a naphthalene moiety , and a benzamide group , which contribute to its unique chemical reactivity and biological activity. The thiazole ring, containing both sulfur and nitrogen, enhances its pharmacological potential. The presence of the naphthalene moiety is particularly significant as it may influence the compound's interaction with biological targets.

Compound Name CAS Number Structural Features Notable Activities
This compound300567-13-9Contains thiazole moiety and naphthalenePotential anti-cancer activity

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, such as:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

For instance, a study highlighted that thiazole derivatives showed potent activity against cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin . The structural modifications in this compound may enhance its efficacy compared to simpler thiazole compounds.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound may possess antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

The interaction between this compound and biological macromolecules is crucial for its pharmacological effects. Studies have utilized multi-spectroscopic techniques to elucidate these interactions:

  • Fluorescence Quenching : This method indicates binding between the compound and serum albumin, suggesting potential bioavailability in therapeutic applications.
  • Hydrophobic Interactions : The compound's hydrophobic regions facilitate interactions with lipid membranes, enhancing its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological significance of thiazole derivatives similar to this compound:

  • Antiproliferative Studies : A compound structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines, highlighting the importance of structural features such as halogen substitution .
  • Antimicrobial Assays : Another study evaluated a series of thiazole derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions enhanced antibacterial potency, suggesting a structure–activity relationship (SAR) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, and what critical parameters influence reaction yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the condensation of a brominated benzoyl chloride derivative with a thiazole-amine intermediate. Key steps include nucleophilic substitution and amide bond formation. Reaction conditions such as solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and catalysts (e.g., Pd/C for coupling reactions) significantly impact yields. Purity is ensured via column chromatography and recrystallization. Critical parameters include avoiding moisture, optimizing stoichiometry, and monitoring reaction progress via TLC .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectral characterization:

  • 1H/13C NMR : Assign peaks to distinguish aromatic protons (δ 7.2–8.5 ppm) and thiazole/amide protons (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 409.2 (calculated for C20H13BrN2OS). High-resolution mass spectrometry (HRMS) validates the empirical formula .

Q. What initial biological screening approaches are used to evaluate this compound’s bioactivity?

  • Methodological Answer : In vitro assays are prioritized:

  • Anticancer Activity : Dose-response studies against HeLa or MCF-7 cell lines using MTT assays (IC50 determination).
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases.
  • Cytotoxicity Controls : Compare with healthy cell lines (e.g., HEK293) to assess selectivity. Data is validated via triplicate experiments and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR strategies include:

  • Substituent Modification : Replace bromine with other halogens (e.g., Cl, F) or electron-withdrawing groups to alter electronic effects.
  • Naphthalene Ring Functionalization : Introduce methyl or methoxy groups to enhance hydrophobic interactions.
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., Bcl-2 for apoptosis studies). Biological data is cross-validated with computational models .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:

  • Crystallization : Use slow evaporation in DCM/hexane.
  • Data Collection : Collect reflections at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL (via Olex2) refines anisotropic displacement parameters. Validate with R-factor (<5%) and electron density maps .

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodological Answer : Address discrepancies by:

  • Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Purity Verification : Use HPLC (>95% purity) to exclude batch variability.
  • Orthogonal Assays : Compare results from fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) for enzyme inhibition .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetics.
  • LogP Optimization : Reduce hydrophobicity via PEGylation or sulfonate salt formation .

Q. How can the compound’s mechanism of enzyme inhibition be elucidated at the molecular level?

  • Methodological Answer :

  • Kinetic Assays : Measure Michaelis-Menten constants (Km, Vmax) under varying inhibitor concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution for mechanistic insights .

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